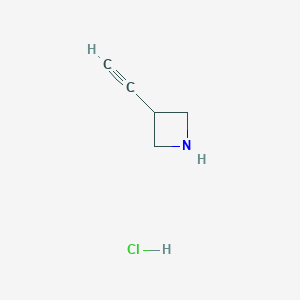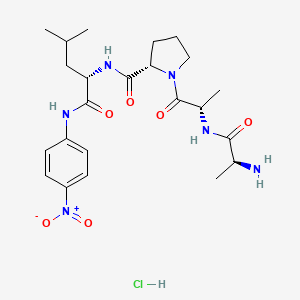
h-Ala-ala-pro-leu-pna hcl
Descripción general
Descripción
H-Ala-Ala-Pro-Leu-pNA HCl, also known as L-Leucinamide, L-alanyl-L-alanyl-L-prolyl-N-(4-nitrophenyl)- , is a chromogenic substrate for dipeptidyl aminopeptidase yscV, a thermosensitive enzyme from yeast, and for prolyl tripeptidyl peptidases . It has a molecular weight of 490.55 .
Molecular Structure Analysis
The molecular formula of H-Ala-Ala-Pro-Leu-pNA HCl is C23H34N6O6 . The sum formula is C₁₇H₂₃N₅O₅ · HCl .Chemical Reactions Analysis
H-Ala-Ala-Pro-Leu-pNA HCl is a good substrate for musk melon protease, an enzyme with enzymatic properties similar to those of cucumisin . It is also cleaved by guinea pig chymase .Physical And Chemical Properties Analysis
H-Ala-Ala-Pro-Leu-pNA HCl has a molecular weight of 413.86 . It is recommended to be stored at temperatures below -15°C .Aplicaciones Científicas De Investigación
Enzyme Specificity and Substrate Interaction
h-Ala-ala-pro-leu-pna hcl is involved in the study of enzyme specificity and interactions with substrates. Research has indicated that the compound is utilized in studying the specificity of cathepsins H and B from human and bovine brain. The compound, as part of oligopeptide p-nitroanilides, was used to investigate the specific activity of cathepsin H, and it was found that the enzyme hydrolyzed specific bonds, resulting in an increase in fluorescence of certain tripeptides. This suggests its utility in understanding enzyme kinetics and substrate specificity (Azarian, Agatian, & Galoian, 1987).
Protease Substrate Mapping
The compound has also been used in the substrate mapping of enzymes. For instance, its derivatives have been applied in studying the substrate specificities of acidic amino acid-specific endopeptidases, revealing preferences for specific amino acid residues at particular positions in the substrate. This kind of research is crucial for understanding the enzymatic breakdown of proteins and peptides, providing insights into enzyme function and potential applications in biotechnology and medicine (Nagata et al., 1991).
Biochemical and Medicinal Chemistry
The h-Ala-ala-pro-leu-pna hcl and its related compounds have been used in various biochemical studies and in the field of medicinal chemistry. For example, research on the human cyclophilin hCyp-18, which is implicated in protein folding and controls the infection of CD4(+) T-cells by HIV-1, used derivatives of this compound. Such studies are fundamental for developing novel therapeutic strategies and understanding the underlying mechanisms of disease (Demange, Moutiez, & Dugave, 2002).
Mecanismo De Acción
The mechanism of action of H-Ala-Ala-Pro-Leu-pNA HCl involves its role as a substrate for specific enzymes. For instance, it serves as a substrate for dipeptidyl aminopeptidase yscV, a thermosensitive enzyme from yeast, and for prolyl tripeptidyl peptidases . It is also used in the determination of chymotrypsin activity .
Safety and Hazards
Propiedades
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]-N-[(2S)-4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N6O6.ClH/c1-13(2)12-18(21(31)26-16-7-9-17(10-8-16)29(34)35)27-22(32)19-6-5-11-28(19)23(33)15(4)25-20(30)14(3)24;/h7-10,13-15,18-19H,5-6,11-12,24H2,1-4H3,(H,25,30)(H,26,31)(H,27,32);1H/t14-,15-,18-,19-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPVUXAHVUZGKQ-RFFPBCEMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35ClN6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride](/img/structure/B1445927.png)


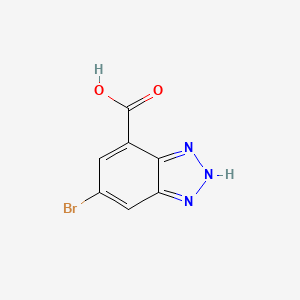
![3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine hydrochloride](/img/structure/B1445933.png)
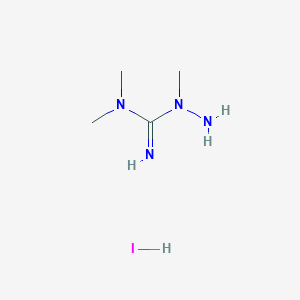
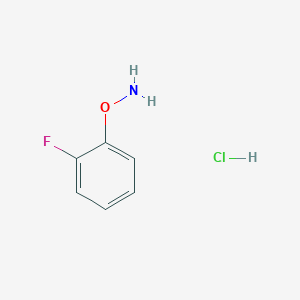
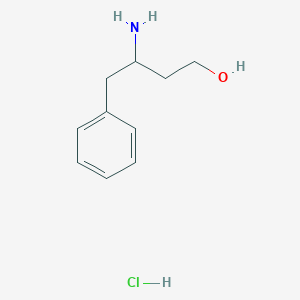
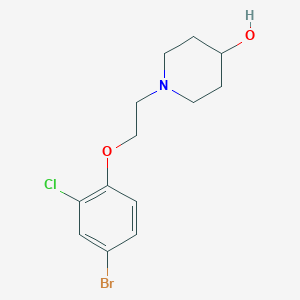


![4-[(1S)-(4-Dimethylamino)-1-(4-fluotophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B1445944.png)

